1-Bromo-5-(trifluoromethyl)naphthalene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

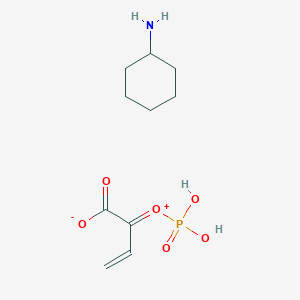

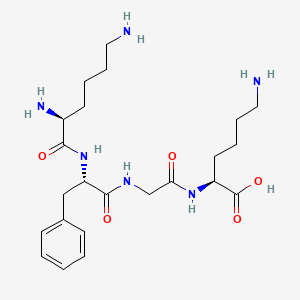

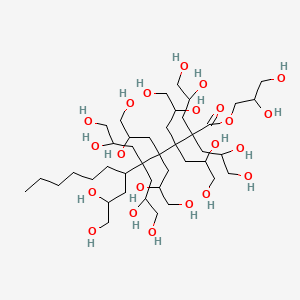

1-Bromo-5-(trifluoromethyl)naphthalene is a chemical compound with the molecular formula C11H6BrF3 . It has a molecular weight of 275.07 .

Synthesis Analysis

The synthesis of 1-Bromo-5-(trifluoromethyl)naphthalene involves a catalytic process for trifluoromethylation of bromoaromatic compounds . The procedure involves the use of 1-Bromonaphthalene, cyclohexyl BrettPhos, (cinnamylPdCl)2, (CH3)3SiCF3, and CsF . The mixture is agitated under an argon atmosphere at 110 °C . After cooling to room temperature, the mixture is filtered and then purified by flash chromatography on silica gel using hexane to give the 1-(trifluoromethyl)naphthalene as a colorless oil .Molecular Structure Analysis

The molecular structure of 1-Bromo-5-(trifluoromethyl)naphthalene consists of 11 carbon atoms, 6 hydrogen atoms, 1 bromine atom, and 3 fluorine atoms . The exact mass is 273.960480 Da .Physical And Chemical Properties Analysis

1-Bromo-5-(trifluoromethyl)naphthalene is a colorless liquid . It has a density of 1.263 g/mL at 25 °C .科学研究应用

Catalytic Process for Trifluoromethylation of Bromoaromatic Compounds

1-Bromo-5-(trifluoromethyl)naphthalene is used in a novel catalytic process for trifluoromethylation of bromoaromatic compounds . This process involves the use of 1-Bromonaphthalene, cyclohexyl BrettPhos, (cinnamylPdCl)2, (CH3)3SiCF3, and CsF . The reaction is performed under an atmosphere of argon and the product, 1-(trifluoromethyl)naphthalene, is obtained as a colorless oil .

Synthesis of Fluorescent Probes

1-Bromo-5-(trifluoromethyl)naphthalene can be used in the synthesis of fluorescent probes . A naphthalimide Schiff base fluorescent probe (BSS) was designed and synthesized from 4-bromo-1,8-naphthalic anhydride . The probe BSS could realize the “turn-off” detection of Cu2+ in acetonitrile solution . The fluorescence intensity of BSS showed a good linear relationship with the Cu2+ concentration .

Detection of Dihydrogen Phosphate

The complex BSS-Cu2+ formed from the reaction of BSS and Cu2+ has specific fluorescence recovery properties for H2PO4− . The detection process is fast and free of interference from other anions . This complex can be successfully applied to the detection of H2PO4− in actual water samples .

Preparation of Tetrakis [3,5-bis (trifluoromethyl)phenyl]borate Ion

1,3-Bis (trifluoromethyl)-5-bromobenzene, a compound similar to 1-Bromo-5-(trifluoromethyl)naphthalene, is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion . This ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .

安全和危害

Safety data sheets indicate that dust formation should be avoided and that breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

作用机制

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules that are to be coupled .

Mode of Action

In the context of SM cross-coupling reactions, 1-Bromo-5-(trifluoromethyl)naphthalene likely acts as an electrophile . The bromine atom in the molecule is susceptible to oxidative addition, a process where it forms a new bond with a transition metal catalyst, such as palladium . This step is followed by transmetalation, where a group (in this case, the trifluoromethyl-naphthalene moiety) is transferred from the metal to another carbon atom .

Biochemical Pathways

In the context of organic synthesis, it contributes to the formation of new carbon-carbon bonds via sm cross-coupling .

Result of Action

The primary result of the action of 1-Bromo-5-(trifluoromethyl)naphthalene is the formation of new carbon-carbon bonds . In the context of SM cross-coupling, it contributes to the synthesis of complex organic molecules .

Action Environment

The efficacy and stability of 1-Bromo-5-(trifluoromethyl)naphthalene can be influenced by various environmental factors. For instance, the SM cross-coupling reactions are typically performed under mild and functional group tolerant conditions . The reactions are usually carried out in an inert atmosphere (like argon) to prevent unwanted side reactions .

属性

IUPAC Name |

1-bromo-5-(trifluoromethyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13,14)15/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRSUDXSSYTCRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660161 |

Source

|

| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-5-(trifluoromethyl)naphthalene | |

CAS RN |

117539-59-0 |

Source

|

| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117539-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[cyclopropane-1,5-[2,3]diazabicyclo[2.2.1]hept[2]ene], 7,7-dimethyl-](/img/no-structure.png)

![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine)](/img/structure/B568136.png)

![1,3,6,8-Tetraazatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B568145.png)